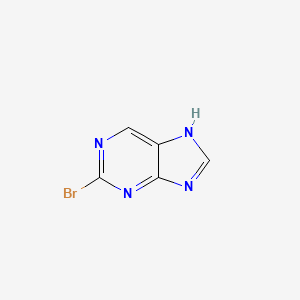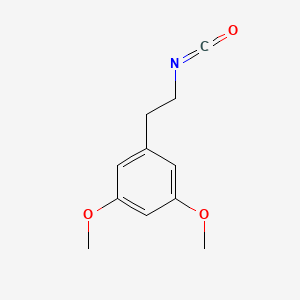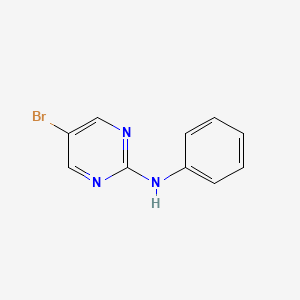
5-Brom-N-Phenylpyrimidin-2-amin
Übersicht
Beschreibung
5-bromo-N-phenylpyrimidin-2-amine: is an organic compound with the molecular formula C10H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-bromo-N-phenylpyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antitrypanosomal and antiplasmodial properties. It has shown promising results in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively .
Industry: In the pharmaceutical industry, 5-bromo-N-phenylpyrimidin-2-amine is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological targets and pathways.
Wirkmechanismus
Target of Action
The primary target of 5-bromo-N-phenylpyrimidin-2-amine is the autophagy pathway in cells . Autophagy is a cellular process that regulates homeostasis by degrading and recycling cytoplasmic components, including misfolded proteins, non-functional organelles, and pathogens .
Mode of Action
5-bromo-N-phenylpyrimidin-2-amine interacts with its targets by inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1), a key protein involved in the initiation of autophagy . This inhibition blocks the autophagy process, leading to the accumulation of cellular waste and ultimately inducing apoptosis, or programmed cell death, in non-small cell lung cancer cells .
Biochemical Pathways
The inhibition of ULK1 by 5-bromo-N-phenylpyrimidin-2-amine affects the autophagy pathway. Under normal conditions, ULK1 activates autophagy-related genes and proteins, promoting the formation of autophagosomes that encapsulate cellular waste for degradation . By inhibiting ULK1, 5-bromo-N-phenylpyrimidin-2-amine prevents the formation of these autophagosomes, disrupting the autophagy pathway and leading to the accumulation of cellular waste .
Pharmacokinetics
Its molecular weight of 2501 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of autophagy by 5-bromo-N-phenylpyrimidin-2-amine leads to the accumulation of cellular waste, causing stress and damage to the cell . This can trigger apoptosis, leading to the death of cancer cells . Therefore, 5-bromo-N-phenylpyrimidin-2-amine may have potential as a therapeutic agent for non-small cell lung cancer .
Action Environment
The action of 5-bromo-N-phenylpyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs or compounds can impact the metabolism of 5-bromo-N-phenylpyrimidin-2-amine, potentially affecting its efficacy and toxicity .
Biochemische Analyse
Biochemical Properties
5-Bromo-N-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo-N-phenylpyrimidin-2-amine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 5-Bromo-N-phenylpyrimidin-2-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cells by interfering with their signaling pathways. Moreover, 5-Bromo-N-phenylpyrimidin-2-amine can induce apoptosis, a process of programmed cell death, in specific cell types .
Molecular Mechanism
At the molecular level, 5-Bromo-N-phenylpyrimidin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, 5-Bromo-N-phenylpyrimidin-2-amine can interact with DNA, affecting its replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-N-phenylpyrimidin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-N-phenylpyrimidin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-N-phenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
5-Bromo-N-phenylpyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 5-Bromo-N-phenylpyrimidin-2-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-N-phenylpyrimidin-2-amine is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-N-phenylpyrimidin-2-amine involves the reaction of 5-bromo-2-chloropyrimidine with aniline. The reaction is typically carried out in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like n-butanol. The mixture is stirred at elevated temperatures (110-120°C) overnight, followed by cooling and concentration to yield the desired product .
Industrial Production Methods: Industrial production methods for 5-bromo-N-phenylpyrimidin-2-amine are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-phenylpyrimidin-2-amine can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in a diverse array of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-2-(dimethylamino)pyrimidine
- 5-bromo-4-phenoxypyrimidine
- 5-bromo-2-chloropyrimidine
Comparison: 5-bromo-N-phenylpyrimidin-2-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
5-bromo-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNKPOBYNQYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408571 | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-88-4 | |
| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


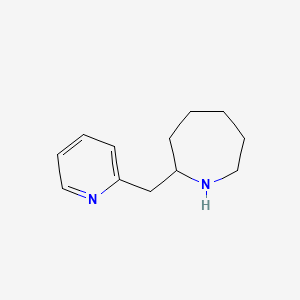

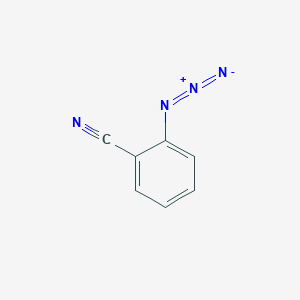
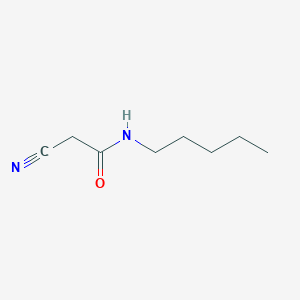
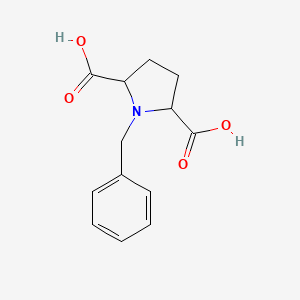

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)


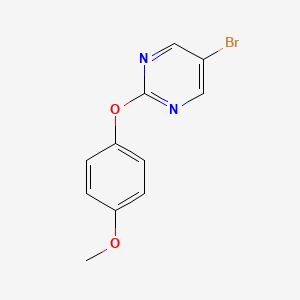
![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)
